Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate
Description
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate is a synthetic organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring
Properties
Molecular Formula |
C14H15BrN2O3 |
|---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
tert-butyl 2-(3-bromo-4-oxocinnolin-1-yl)acetate |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2,3)20-11(18)8-17-10-7-5-4-6-9(10)12(19)13(15)16-17/h4-7H,8H2,1-3H3 |
InChI Key |
PYRQJYHKXAMGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2C(=O)C(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate typically involves multi-step organic reactions. One possible route could involve the bromination of a cinnoline derivative followed by esterification with tert-butyl acetate. The reaction conditions may include the use of brominating agents like N-bromosuccinimide (NBS) and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. The bromine and carbonyl groups could play a role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-oxocinnolin-1(4H)-YL)acetate: Lacks the bromine atom.
Methyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate: Has a methyl ester instead of a tert-butyl ester.
Uniqueness
The presence of the bromine atom and the tert-butyl ester group in Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate may confer unique reactivity and stability compared to similar compounds. These features can influence its suitability for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
